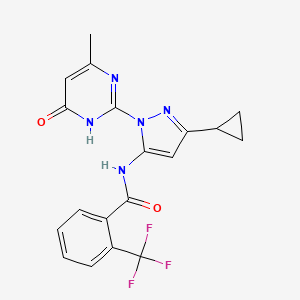

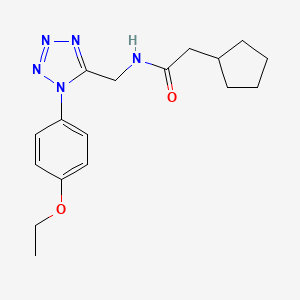

![molecular formula C13H21ClN6 B2553695 1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride CAS No. 1431964-42-9](/img/structure/B2553695.png)

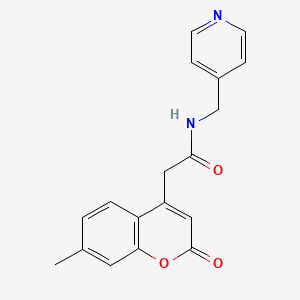

1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride is a useful research compound. Its molecular formula is C13H21ClN6 and its molecular weight is 296.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Energy Materials

High-nitrogen azine energetic compounds, including triazoles, have been a focal point of research due to their applications in propellants and explosives. Studies reveal that incorporating azine energetic compounds can enhance the burning rate of propellants and improve the detonation performance of explosives. For instance, compounds like 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) and 4,4′,6,6′-tetra(azido)azo-1,3,5-triazine (TAAT) show promising results in these applications. Their inclusion in energetic materials offers a path toward reducing sensitivity, increasing gas production, and improving thermal properties, pointing to broad application prospects in the energetic materials field (C. Yongjin & Ba Shuhong, 2019).

Antimicrobial Applications

The antimicrobial potential of triazole-containing hybrids is highlighted by their effectiveness against drug-resistant bacterial strains, such as Staphylococcus aureus. These compounds, through their bioisostere functions as amides, esters, and carboxylic acids, inhibit key bacterial enzymes and efflux pumps, showcasing a broad-spectrum antibacterial activity. Notably, hybrids such as 1,2,3-triazole-cephalosporin and 1,2,3-triazole-oxazolidinone have been successfully used in clinical settings to treat bacterial infections, underscoring the promise of triazole derivatives as novel anti-S. aureus agents (Jie Li & Junwei Zhang, 2021).

Synthetic Applications

Triazoles serve as crucial scaffolds in organic synthesis, offering versatile pathways for creating biologically active compounds. Their stability and reactivity under various conditions make them ideal for constructing a wide array of heterocyclic compounds. The synthesis of 1,4-disubstituted 1,2,3-triazoles, for example, has been greatly facilitated by the development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which exemplify the efficiency and scope of click chemistry in drug discovery and material science. Such advancements in synthetic methodologies highlight the utility of triazole derivatives in developing new chemical entities with potential therapeutic applications (C. Kaushik et al., 2019).

Future Directions

properties

IUPAC Name |

1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6.ClH/c1-2-11(19-9-10(14)8-15-19)13-17-16-12-6-4-3-5-7-18(12)13;/h8-9,11H,2-7,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKQWMZVNQJNSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

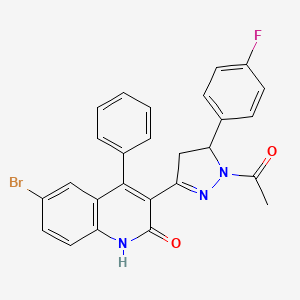

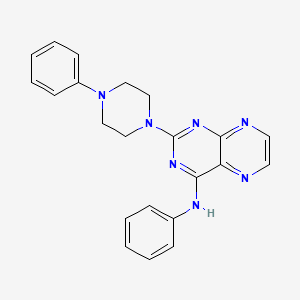

![1-(2,4-dichlorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2553622.png)

![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)